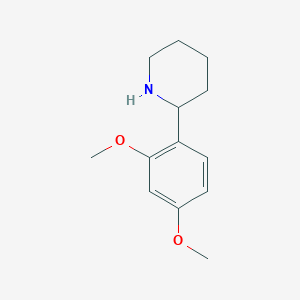
2-(2,4-Dimethoxyphenyl)piperidine
説明
2-(2,4-Dimethoxyphenyl)piperidine (2,4-DMPP) is a synthetic compound that has been used in the scientific research community for its various applications. It is a piperidine derivative and is composed of a phenyl group and two methoxy groups. It is a colorless solid at room temperature and is soluble in most organic solvents. 2,4-DMPP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. This article will provide an overview of 2,4-DMPP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of lab experiments, and potential future directions.
科学的研究の応用
Serotonin Receptor Antagonism
Compounds structurally related to 2-(2,4-Dimethoxyphenyl)piperidine have been explored as serotonin 5HT2A receptor antagonists. These substances are useful for treating a range of conditions including psychoses, depression, anxiety, drug addiction, obsessive-compulsive disorders, coronary vasospasms, anorexia, fibromyalgia, and arrhythmia (Habernickel, 2002).
Medicinal Chemistry and Stereochemistry
In the realm of medicinal chemistry, the synthesis of new molecules with bio-potent piperidine/piperidone skeletons is significant. These structures are important building blocks in numerous naturally occurring alkaloids and biologically active compounds. The presence of methoxy groups, similar to those in this compound, is associated with various biological actions, including antioxidant properties (Dineshkumar & Parthiban, 2018).
Antioxidant Efficacy
Piperidine derivatives have been synthesized and characterized for their antioxidant efficacy. These studies utilize NMR spectral data to ascertain the configuration and conformation of newly synthesized molecules, highlighting the importance of piperidine-based compounds in developing potential antioxidant agents (Dineshkumar & Parthiban, 2022).
Nonlinear Optical Properties
Research into piperidine derivatives, particularly focusing on their structural and electronic properties, has revealed significant insights into their nonlinear optical performance. This area of study is crucial for the development of materials for fiber optic communications and optical signal processing (Tamer, 2016).
Anti-Inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant activities of certain piperidine derivatives have been evaluated, with findings suggesting potent efficacy comparable to standard drugs. These studies underscore the therapeutic potential of piperidine derivatives in treating inflammation and oxidative stress (Tharini & Sangeetha, 2015).
作用機序
Target of Action
2-(2,4-Dimethoxyphenyl)piperidine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .
Mode of Action
It is known that piperidine derivatives have a wide range of pharmacological applications . The interaction of these compounds with their targets can lead to various changes at the molecular and cellular levels .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities . These compounds can influence various intra- and intermolecular reactions, leading to the formation of various piperidine derivatives .
Result of Action
It is known that piperidine derivatives can have a wide range of biological and pharmacological effects .
生化学分析
Biochemical Properties
2-(2,4-Dimethoxyphenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the metabolic pathways of other compounds.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of receptor tyrosine kinases, which play a pivotal role in cell signaling and growth . Additionally, this compound can modulate the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The interaction with cofactors such as NADPH is essential for these metabolic processes. The compound’s influence on metabolic flux and metabolite levels can significantly impact overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes.
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h6-7,9,12,14H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLHYQRIQVCOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300662 | |
| Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-01-6 | |
| Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)
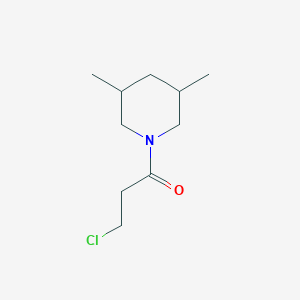
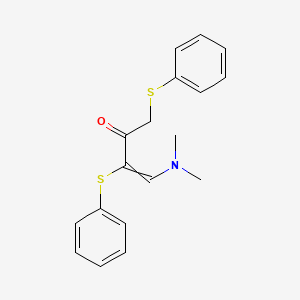
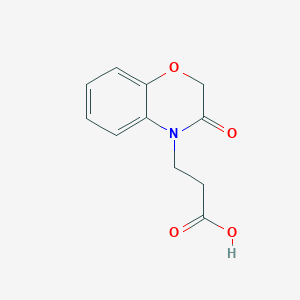
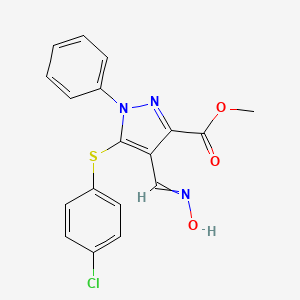



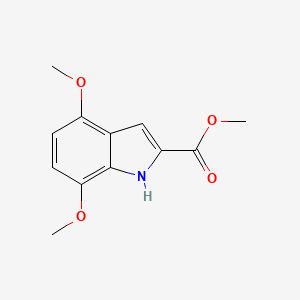
![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)

